furan-2-yl[10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone
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Overview
Description
Furan-2-yl[10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone is a complex organic compound that belongs to the class of benzoxadiazocines This compound is characterized by its unique structure, which includes a furan ring, a methoxy group, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl[10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl[10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thioxo group.
Substitution: The furan ring and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of thioether compounds .
Scientific Research Applications
Furan-2-yl[10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of furan-2-yl[10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid (3-hydroxy-4-methoxy-benzylidene)-hydrazide
- Furan-2-carboxylic acid (2-methyl-3-phenyl-allylidene)-hydrazide
- 3-Furan-2-ylmethyl-5-(2-methoxy-benzylidene)-2-thioxo-thiazolidin-4-one
Uniqueness
Furan-2-yl[10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone is unique due to its complex structure and the presence of multiple functional groups.
Properties
Molecular Formula |
C24H22N2O4S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
furan-2-yl-[6-methoxy-9-methyl-10-(3-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-12-yl]methanone |
InChI |
InChI=1S/C24H22N2O4S/c1-15-7-4-8-16(13-15)26-23(31)25(22(27)20-11-6-12-29-20)18-14-24(26,2)30-21-17(18)9-5-10-19(21)28-3/h4-13,18H,14H2,1-3H3 |
InChI Key |
SWKGBVHXHLXKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=S)N(C3CC2(OC4=C3C=CC=C4OC)C)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
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